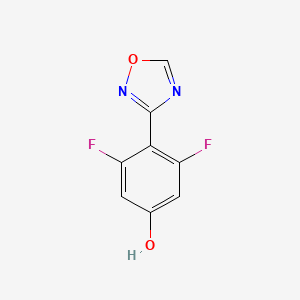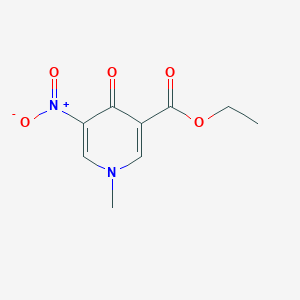![molecular formula C12H7BrO2 B15331472 2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
2-Bromodibenzo[b,d]furan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromodibenzo[b,d]furan-1-ol is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the first position of the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromodibenzo[b,d]furan-1-ol can be synthesized through several methods. One common approach involves the bromination of dibenzofuran followed by hydroxylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromodibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Oxidation: Formation of dibenzofuran-1-one or dibenzofuran-1-aldehyde.
Reduction: Formation of dibenzofuran or 2-hydroxydibenzofuran.
Scientific Research Applications
2-Bromodibenzo[b,d]furan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromodibenzo[b,d]furan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromodibenzofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxydibenzofuran: Lacks the bromine atom, affecting its substitution reactions.
Dibenzofuran: Lacks both the bromine atom and hydroxyl group, resulting in different chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H7BrO2 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-bromodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,14H |
InChI Key |
OPOVGTURCHZJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


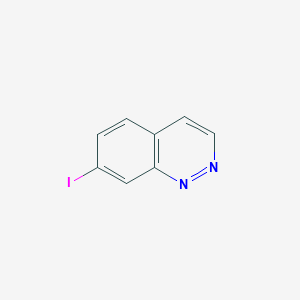

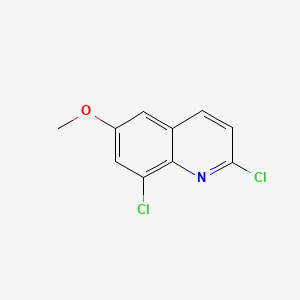

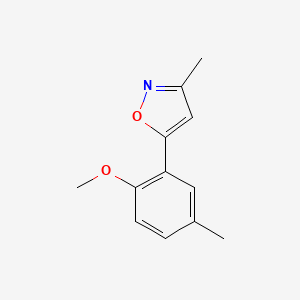
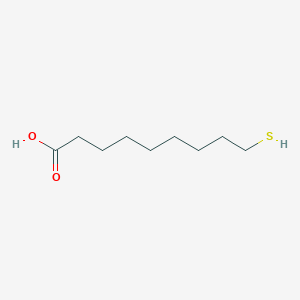

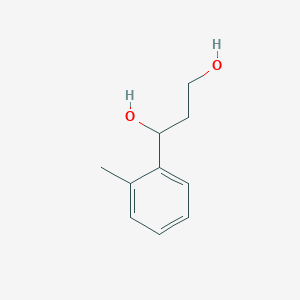
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

